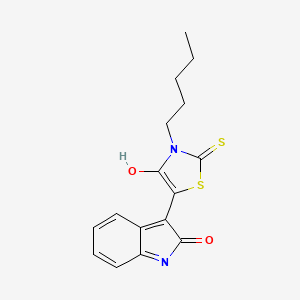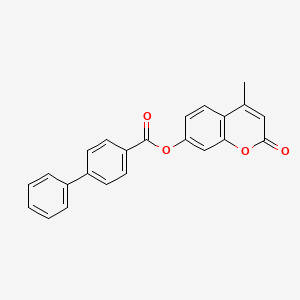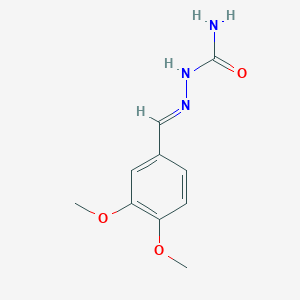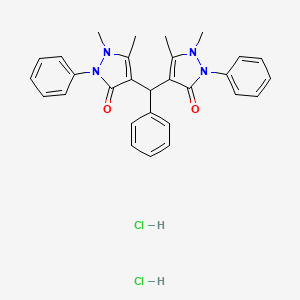![molecular formula C21H12F3NO5 B15079685 (2Z)-4,4,4-trifluoro-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylbutane-1,3-dione](/img/structure/B15079685.png)
(2Z)-4,4,4-trifluoro-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE is a synthetic organic compound characterized by the presence of trifluoromethyl, nitrophenyl, and furan moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Condensation Reaction: The final step involves the condensation of the furan derivative with a suitable diketone precursor under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structural features.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: Use as a probe or tool compound to study biological processes and pathways.
Industrial Chemistry: Potential use as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl and nitrophenyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,4,4-TRIFLUORO-1-PHENYL-BUTANE-1,3-DIONE: Lacks the furan and nitrophenyl groups, resulting in different chemical properties and applications.
2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE:
Uniqueness
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE is unique due to the combination of trifluoromethyl, nitrophenyl, and furan moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C21H12F3NO5 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
(2Z)-4,4,4-trifluoro-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C21H12F3NO5/c22-21(23,24)20(27)17(19(26)13-5-2-1-3-6-13)12-16-9-10-18(30-16)14-7-4-8-15(11-14)25(28)29/h1-12H/b17-12- |
InChI 键 |
GIGNMMHBOUVZCZ-ATVHPVEESA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15079615.png)

![3-(5-methylthiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079630.png)
![Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079643.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B15079648.png)
![4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine](/img/structure/B15079653.png)



![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide](/img/structure/B15079669.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B15079675.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079699.png)

